1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
Descripción
1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a benzimidazole core fused to a pyrazole ring substituted with a phenyl group at position 3 and a hydroxyl group at position 3. This structure combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the electronic diversity of the pyrazole moiety, making it a candidate for pharmacological applications.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWBWDSXXBVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones to form the benzimidazole ring . This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . Industrial production methods may involve catalytic processes to enhance yield and selectivity .
Análisis De Reacciones Químicas
Oxidation Reactions
The hydroxyl group on the pyrazole ring undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the hydroxyl group into a ketone, yielding 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-one .
Mechanism :
-
Deprotonation of the hydroxyl group under basic conditions.
-
Oxidation via electron transfer, forming a carbonyl group.
Conditions :
-
Temperature : 50–80°C.
-
Solvent : Water or ethanol.
Products :
| Reaction Type | Product | Yield | Reference |
|---|---|---|---|
| Oxidation | Pyrazol-5-one derivative | 65–75% |
Reduction Reactions
The pyrazole ring and benzimidazole moiety can undergo selective reduction. Lithium aluminum hydride (LiAlH₄) reduces the pyrazole ring’s double bonds, while sodium borohydride (NaBH₄) targets specific functional groups without altering aromaticity .
Mechanism :
-
Hydride attack at electrophilic sites, leading to saturation of double bonds.
Conditions :
Products :
| Reaction Type | Product | Yield | Reference |
|---|---|---|---|
| Reduction | Dihydropyrazole derivative | 70–85% |
Nucleophilic Substitution
The hydroxyl group can be replaced via nucleophilic substitution when activated. For example, reaction with phosphoryl chloride (POCl₃) converts the hydroxyl to a chloride, enabling further substitutions with amines or thiols .
Conditions :
-
Reagent : POCl₃, 80°C.
-
Solvent : Toluene.
Products :
| Substitution Site | Reagent | Product | Yield |
|---|---|---|---|
| Pyrazole-OH | POCl₃ | Pyrazole chloride | 60% |
Electrophilic Substitution
Electrophilic aromatic substitution occurs on the benzimidazole ring. Nitration with nitric acid (HNO₃) introduces nitro groups at the 5- or 6-position of the benzimidazole .
Conditions :
-
Reagent : HNO₃/H₂SO₄, 0–5°C.
Products :
| Position | Product | Yield |
|---|---|---|
| 5-Nitro | 5-nitro-benzimidazole derivative | 45% |
| 6-Nitro | 6-nitro-benzimidazole derivative | 40% |
Cyclization Reactions
Under reflux with thiourea, the compound forms thiazole-fused derivatives via cyclocondensation. This reaction leverages the pyrazole hydroxyl group’s reactivity to generate heterocyclic extensions .
Conditions :
-
Reagent : Thiourea, ethanol, 80°C.
-
Catalyst : HCl.
Products :
| Reaction Type | Product | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Thiazole-pyrazole hybrid | 55–70% |
Functionalization at Benzimidazole Nitrogen
The NH group in benzimidazole undergoes alkylation or acylation. For example, reaction with methyl iodide (CH₃I) in the presence of a base produces N-methyl derivatives .
Conditions :
-
Reagent : CH₃I, K₂CO₃.
-
Solvent : DMF, 60°C.
Products :
| Reaction Type | Product | Yield | Reference |
|---|---|---|---|
| Alkylation | N-Methyl-benzimidazole derivative | 80% |
Comparative Reactivity Table
| Reaction Type | Reagents | Key Functional Groups Involved | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Pyrazole-OH | Pyrazolones |
| Reduction | LiAlH₄, NaBH₄ | Pyrazole C=C | Dihydropyrazoles |
| Substitution | POCl₃, HNO₃ | Benzimidazole NH, aromatic rings | Chlorides, nitro derivatives |
| Cyclization | Thiourea | Pyrazole-OH | Thiazole hybrids |
Mechanistic Insights
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth .
Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of several protein kinases, which play critical roles in cell signaling pathways related to cancer progression. For instance, it has shown significant inhibitory effects on the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
this compound has demonstrated broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains .
Material Science
Organic Electronics
The compound is being explored for applications in organic electronics due to its favorable electronic properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device performance .
Agricultural Applications
Pesticide Development
Research is ongoing into the use of this compound as a pesticide. Its efficacy against various agricultural pests suggests potential for incorporation into pest management strategies, offering an alternative to conventional chemical pesticides .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In an investigation published in Phytomedicine, researchers assessed the antimicrobial activity of this compound against various pathogens. The findings revealed that it inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting its potential as a safe antimicrobial agent .
Case Study 3: Organic Electronics
A collaborative study between materials scientists and chemists demonstrated that incorporating this compound into OLEDs improved device efficiency by enhancing charge transport properties. Devices fabricated with this compound exhibited higher luminance and stability compared to traditional materials used in OLED technology .
Table 1: Anticancer Activity Data
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Table 3: Organic Electronics Performance
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function . The pyrazole ring can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s overall activity is a result of these combined interactions.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions on the pyrazole or benzimidazole rings. Below is a detailed comparison:
Structural Analogues with Pyrazole Modifications
- 1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS: 944782-87-0) Substituents: Ethyl (C4) and methyl (C3) groups on the pyrazole ring. Impact: The ethyl and methyl groups increase hydrophobicity compared to the phenyl group in the target compound. This may reduce solubility but enhance membrane permeability in biological systems.
- 1-Benzyl-3-methyl-1H-pyrazol-5-ol (CAS: 946-23-6) Substituents: Benzyl (N1) and methyl (C3) groups. Impact: The benzyl group introduces steric bulk, which could hinder interactions with narrow enzyme active sites.
3-Phenyl-1H-pyrazol-5-ol (CAS: 5203-91-8)
- Substituents : Phenyl (C3) and hydroxyl (C5) groups.
- Impact : The absence of the benzimidazole ring simplifies the structure, lowering molecular weight (MW: 160.18 g/mol vs. 288.31 g/mol for the target compound). This may improve metabolic stability but reduce affinity for benzimidazole-dependent targets (e.g., microtubule proteins) .
Benzimidazole Hybrids with Varied Pharmacophores
N-((1H-Benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine (Compound 6 in )
- Structure : Thiazole ring linked to benzimidazole via a methylene bridge.
- Impact : The thiazole introduces sulfur-based electronegativity, which may enhance metal chelation (e.g., Fe³⁺ or Zn²⁺ in enzymes). However, the absence of a pyrazole ring limits conformational flexibility compared to the target compound .
- 5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 857492-83-2) Structure: Pyrrolone ring fused to benzimidazole. Impact: The pyrrolone’s ketone group offers hydrogen-bond acceptor sites, while the butoxypropyl chain increases lipophilicity. This compound’s larger size (MW: 328.40 g/mol) may impede blood-brain barrier penetration compared to the target compound .
Functional Group Variations in Related Drugs
- Carbendazim (Methyl (1H-benzimidazol-2-yl)carbamate)
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Activity (Inferred) | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | 288.31 | Benzimidazole, 3-phenyl, 5-OH | Antimicrobial, Anticancer | Moderate (polar OH) |
| 1-(1H-BzIm)-4-ethyl-3-methyl-pyrazol-5-ol | 256.29 | Ethyl, methyl | Enhanced lipophilicity | Low |
| 1-Benzyl-3-methyl-pyrazol-5-ol | 188.23 | Benzyl, methyl | Limited target specificity | Moderate |
| Carbendazim | 191.18 | Carbamate | Antifungal | High (ionic carbamate) |
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely involves cyclocondensation of o-phenylenediamine with pyrazole precursors, similar to methods in and . Challenges include regioselective introduction of the phenyl group and avoiding side reactions at the hydroxyl position .
- Biological Activity : Analogous compounds (e.g., arylazo-thiazole derivatives in ) show antibacterial (MIC: 2–8 µg/mL against S. aureus) and anti-HepG2 activity (IC₅₀: 12–25 µM). The target compound’s hydroxyl group may enhance DNA intercalation or kinase inhibition .
- Crystallography : Pyrazole derivatives with chlorophenyl groups () exhibit planar crystal packing, suggesting similar stability for the target compound. Hydrogen bonding via the hydroxyl group could influence bioavailability .
Actividad Biológica
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. This compound is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₂N₄O, with a molecular weight of 276.3 g/mol. Its structure incorporates a benzimidazole ring fused to a pyrazole moiety, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
Tubulin Interaction : Similar to other benzimidazole derivatives, this compound is believed to interact with tubulin proteins, disrupting microtubule assembly during cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Zone of Inhibition (mm) | Control (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 20 | 30 |
| Escherichia coli | 18 | 28 |
| Bacillus subtilis | 22 | 32 |
These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown effectiveness in inducing apoptosis in cancer cell lines through the modulation of cell cycle progression and inhibition of tumor growth. For instance, research demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Study : In vitro studies indicated that this compound inhibited the proliferation of MCF7 breast cancer cells by inducing apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, revealed potent antibacterial activity against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for drug development .
Pharmacokinetics
The pharmacokinetic profile shows that this compound is well absorbed and can be eliminated via renal pathways. Its bioavailability and half-life are critical factors influencing its therapeutic efficacy and safety profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, benzimidazole derivatives are often prepared by reacting o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. Pyrazole rings are typically formed using hydrazine derivatives and α,β-unsaturated ketones. A key step involves refluxing intermediates (e.g., propenones) with hydrazine hydrate in acetic acid, followed by cyclization . Sodium acetate is frequently used as a catalyst to enhance reaction efficiency.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., OH stretch at ~3200-3400 cm⁻¹, C=N/C=C stretches in the 1500-1600 cm⁻¹ range). 1H NMR confirms aromatic protons (δ 6.5-8.5 ppm) and pyrazole/protonated benzimidazole protons (δ 8.0-12.0 ppm) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Recrystallization from ethanol/water mixtures is effective for purification. Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves closely related byproducts .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s tautomeric forms?
- Methodology : SC-XRD provides definitive bond-length data to distinguish between keto-enol tautomers. For example, a shorter C-O bond (~1.23 Å) indicates the keto form, while elongated C-O (~1.32 Å) suggests enol tautomerism. SHELX programs (e.g., SHELXL) refine crystallographic data to model hydrogen bonding networks, which stabilize specific tautomers .
Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting or IR absorption)?
- Methodology : Contradictions may arise from tautomerism, impurities, or dynamic exchange processes.
- Variable-temperature NMR : Resolves broadening caused by proton exchange (e.g., OH groups).
- Deuterium Exchange Experiments : Confirm labile protons (e.g., -OH) by observing signal disappearance in D2O .
- DFT Calculations : Predict NMR/IR spectra to cross-validate experimental data .
Q. How can molecular docking studies predict the compound’s bioactivity?
- Methodology : Using software like AutoDock Vina, dock the compound into target protein active sites (e.g., p38 MAPK). Key parameters:
- Binding Affinity : Calculated ΔG values (e.g., ≤ -7 kcal/mol suggest strong binding).
- Hydrogen Bonding : Benzimidazole NH and pyrazole OH groups often interact with catalytic residues.
- Validation : Compare docking poses with co-crystallized inhibitors (e.g., from PDB entries) .
Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how are results interpreted?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC ≤ 50 µg/mL indicates promising activity.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
- Mechanistic Studies : Fluorescence-based assays (e.g., membrane permeability via propidium iodide) .
Q. How does substituent variation on the phenyl ring influence electronic properties and reactivity?
- Methodology :
- Hammett Constants : Electron-withdrawing groups (e.g., -NO2) decrease electron density on the pyrazole ring, altering reaction kinetics.
- Cyclic Voltammetry : Measures redox potentials to assess electron-donating/withdrawing effects.
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate with experimental reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
